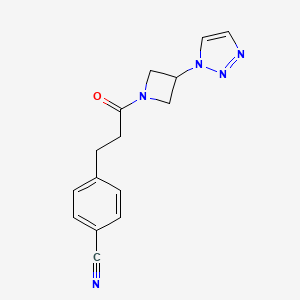

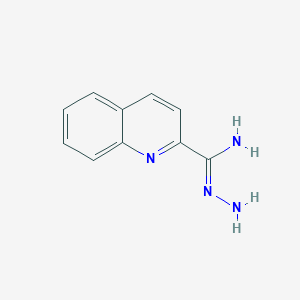

N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic similar in structure to phenacetin . It was introduced into the markets in Germany but was soon withdrawn from use because of renal toxicity and risk of carcinogenesis .

Synthesis Analysis

A study has shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .

Molecular Structure Analysis

The molecular weight of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, is 257.28 . The structure of phenacetin, another related compound, is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . Another compound, etonitazepyne, has a chemical structure and pharmacological similarities to Schedule I drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure. For example, the molecular weight of “N-(4-Ethoxyphenyl)-4-hydroxybenzamide” is 257.28 .

Applications De Recherche Scientifique

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, plays a crucial role as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups in related compounds has been explored using various acyl donors, showcasing the potential of such chemical modifications in drug development processes. This synthesis pathway emphasizes the compound's relevance in creating therapeutics, specifically highlighting the controlled acetylation techniques essential for antimalarial drug synthesis (Magadum & Yadav, 2018).

Radiosynthesis in Herbicide and Safener Studies

In agricultural chemistry, compounds structurally similar to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide are utilized in the radiosynthesis of herbicides and safeners, like acetochlor and R-29148. These studies provide insights into the metabolism and mode of action of such chemicals, highlighting the compound's applicability in understanding and developing agricultural chemicals with enhanced safety and efficiency profiles (Latli & Casida, 1995).

Antihistaminic Agents Development

Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds with a structural relationship to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, showcases the synthesis route from 3-methoxy aniline. These compounds have been evaluated for their in vivo H1-antihistaminic activity, indicating the potential of such chemical frameworks in the development of new antihistaminic agents. This research emphasizes the compound's relevance in medicinal chemistry, particularly in creating more effective and less sedative antihistaminic drugs (Alagarsamy et al., 2009).

Environmental and Health Safety Studies

Studies on the environmental impact and safety of chemical compounds related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, such as paracetamol (N-(4-hydroxyphenyl)acetamide), focus on their degradation and mineralization. Research involving anodic oxidation with boron-doped diamond electrodes examines the complete mineralization of such compounds, releasing environmentally safe by-products. This highlights the importance of understanding the environmental fate and potential impact of these chemicals, ensuring their safe use and disposal (Brillas et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-8-5-3-7(4-6-8)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBUKTFKWMPRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2881682.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2881687.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)